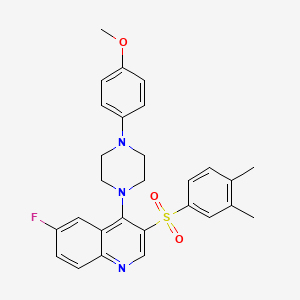
3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C28H28FN3O3S and its molecular weight is 505.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Research into this compound has led to the synthesis of novel fluoroquinolone compounds evaluated for antibacterial activity. These compounds are prepared through specific chemical reactions, confirmed by NMR, UV, IR, FAB-MS, etc. Their potential in combating bacterial infections highlights the compound's significant role in developing new antibiotics (Jian-yong Li et al., 2004).
Anticancer Activities
In the quest for effective and safe anticancer agents, derivatives of this compound were designed and synthesized using a hybrid pharmacophore approach. Evaluations using breast tumor cell lines showed promising results, with some compounds exhibiting significant cytotoxicity against cancer cells, suggesting their potential as less toxic and effective anticancer agents (V. Solomon et al., 2019).
Antibacterial Activity and Structural Analysis
The creation of tetracyclic quinolone antibacterials with novel structures was synthesized and tested for antibacterial activity. Their activity against both Gram-positive and Gram-negative bacteria was noted, with specific derivatives showing potent antibacterial properties. This research underscores the compound's utility in generating new antibacterial agents (M. Taguchi et al., 1992).
Photochemical and Electrochemical Studies
Photochemical studies of related fluoroquinolone derivatives in aqueous solutions provided insights into the compound's stability and reaction under light, which is crucial for understanding its behavior in biological systems and environmental impact (M. Mella et al., 2001). Similarly, electrochemical studies of this compound and its precursors offered valuable information on their reduction mechanisms, essential for drug development and analysis (K. Srinivasu et al., 1999).
Molecular Docking and Structural Elucidation
Molecular docking studies of newly synthesized derivatives provided insights into their potential antimicrobial activities by examining their binding modes with target proteins. This approach helps in the rational design of compounds with enhanced biological activities (N. Desai et al., 2017).
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3S/c1-19-4-10-24(16-20(19)2)36(33,34)27-18-30-26-11-5-21(29)17-25(26)28(27)32-14-12-31(13-15-32)22-6-8-23(35-3)9-7-22/h4-11,16-18H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHXWQKVKKVEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
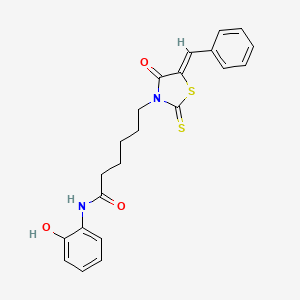
![6-(3-Chloro-2-methylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547349.png)
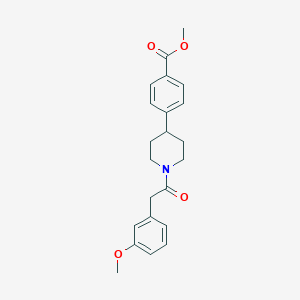
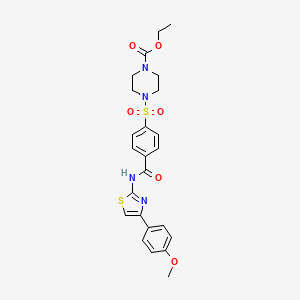
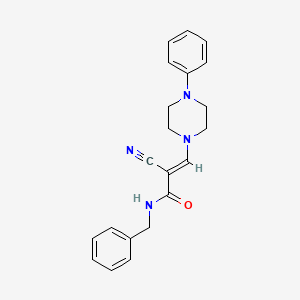
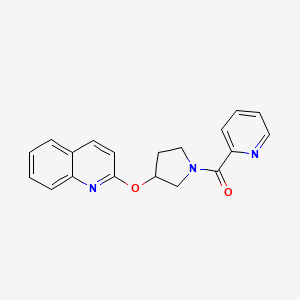
![4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2547358.png)
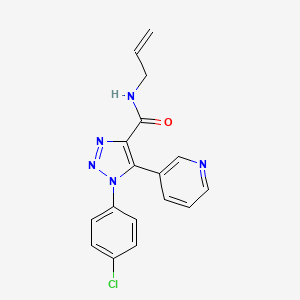
![{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2547360.png)

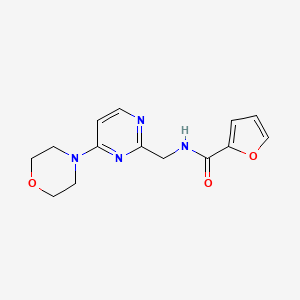
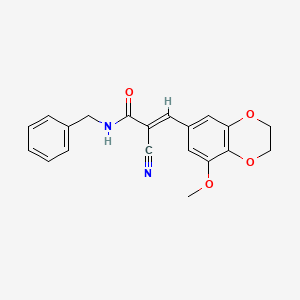
![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one](/img/structure/B2547368.png)
![1-(3'-methyl-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2547369.png)
